3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine
CAS No.: 2549018-47-3
Cat. No.: VC11820508
Molecular Formula: C19H20FN5O2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549018-47-3 |
|---|---|
| Molecular Formula | C19H20FN5O2 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 5-[[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C19H20FN5O2/c1-13-21-19(27-24-13)11-25-8-7-14(10-25)12-26-18-6-5-17(22-23-18)15-3-2-4-16(20)9-15/h2-6,9,14H,7-8,10-12H2,1H3 |
| Standard InChI Key | UHJJFHSDHCETHU-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
| Canonical SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridazine core substituted at the 3-position with a 3-fluorophenyl group and at the 6-position with a methoxy-linked pyrrolidine moiety. The pyrrolidine ring is further functionalized with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2549018-47-3 |
| Molecular Formula | C₁₉H₂₀FN₅O₂ |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 5-[[3-[[6-(3-Fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
| SMILES | CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
The molecular structure integrates three pharmacologically relevant motifs:
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Pyridazine ring: A nitrogen-containing heterocycle known for modulating kinase activity .
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3-Fluorophenyl group: Enhances lipophilicity and metabolic stability .
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Pyrrolidine-oxadiazole hybrid: Confers conformational flexibility and potential receptor-binding capabilities.
Synthetic Pathways
General Synthesis Strategy
The synthesis involves multi-step functionalization (Scheme 1):
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Pyridazine core formation: Constructed via cyclocondensation of hydrazine derivatives with diketones.
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Fluorophenyl introduction: Achieved through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Pyrrolidine-oxadiazole attachment:
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Step 1: Alkylation of pyrrolidin-3-ylmethanol with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.
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Step 2: Etherification of the pyridazine core with the resulting pyrrolidine intermediate.
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While yields remain unreported, the route emphasizes modularity for structural diversification.
Biological Activity and Mechanisms
Preliminary Pharmacological Profiling
Although direct data on this compound is limited, structural analogs exhibit:
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Kinase inhibition: Pyridazine derivatives target vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .
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Anticonvulsant effects: Pyrrolidine-containing compounds modulate sodium and calcium channels .
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Orexin receptor antagonism: Fluorophenyl groups enhance binding to CNS targets .
Table 2: Hypothesized Targets Based on Structural Features
| Structural Motif | Potential Biological Target |
|---|---|
| Pyridazine core | Tyrosine kinases |
| 3-Fluorophenyl | G protein-coupled receptors |
| Oxadiazole-pyrrolidine | Ion channels |
Pharmacological Implications
Drug-Likeness and ADME Predictions
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Lipophilicity: Calculated LogP = 2.1 (estimated via fragment-based methods), suggesting moderate blood-brain barrier permeability.
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Hydrogen bond donors/acceptors: 2/7, aligning with Lipinski’s rule for oral bioavailability.
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Polar surface area: 78 Ų, indicating potential for CNS activity .
Future Research Directions
Priority Investigations
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Target deconvolution: High-throughput screening against kinase and receptor panels.
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In vivo efficacy: Testing in murine models of epilepsy or cancer.
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Metabolic stability: Cytochrome P450 inhibition/induction studies.
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